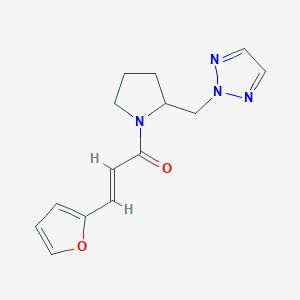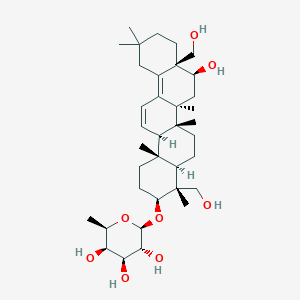
Prosaikogenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosaikogenin A is a secondary saponin derived from the hydrolysis of saikosaponins, which are primarily found in the roots of Bupleurum species. These compounds are known for their pharmacological properties, including anti-inflammatory, anti-viral, and anti-cancer activities. This compound, in particular, has garnered attention for its potential therapeutic applications due to its enhanced bioactivity compared to its parent saikosaponins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prosaikogenin A is typically prepared through the enzymatic hydrolysis of saikosaponins. Enzymes such as β-glycosidase are employed to cleave the glycosidic bonds in saikosaponins, resulting in the formation of this compound. The reaction conditions often involve maintaining a temperature range of 30-37°C and a pH of 6.5-7.0 .
Industrial Production Methods
Industrial production of this compound involves the extraction of saikosaponins from Bupleurum roots, followed by enzymatic hydrolysis. The process includes:
Extraction: Saikosaponins are extracted using solvents such as ethanol or methanol.
Purification: The extracted saikosaponins are purified using techniques like preparative high-performance liquid chromatography.
Hydrolysis: Enzymatic hydrolysis is performed using recombinant enzymes with high β-glycosidase activity to convert saikosaponins into this compound
Chemical Reactions Analysis
Types of Reactions
Prosaikogenin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Prosaikogenin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing novel saponin derivatives with potential therapeutic applications.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, anti-viral, and anti-cancer properties. .
Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements
Mechanism of Action
Prosaikogenin A exerts its effects through various molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For instance, it has been shown to inhibit the activity of pro-inflammatory cytokines and promote the activation of apoptotic pathways in cancer cells. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of signaling pathways such as the NF-κB and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
Saikosaponin A: The parent compound from which prosaikogenin A is derived.
Saikosaponin D: Another saikosaponin with similar pharmacological properties.
Prosaikogenin F: A closely related compound with similar bioactivity.
Uniqueness
This compound is unique due to its enhanced bioactivity compared to its parent saikosaponins. It has shown greater efficacy in inhibiting cancer cell growth and reducing inflammation. Additionally, its stability and bioavailability make it a more attractive candidate for therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUUFLADFXKYAU-AKICHWIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)
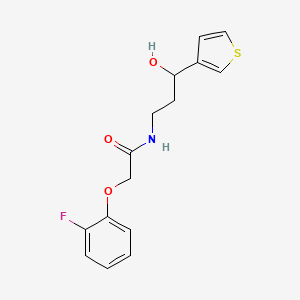
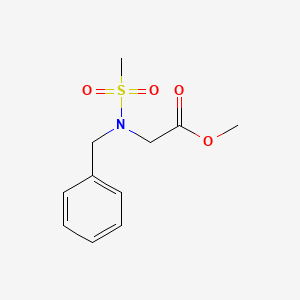
![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)
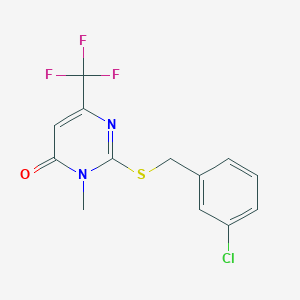
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B3006167.png)
![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)
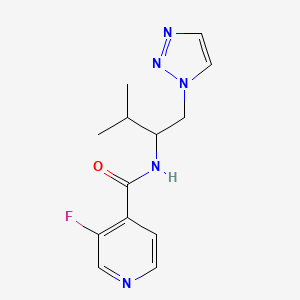
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
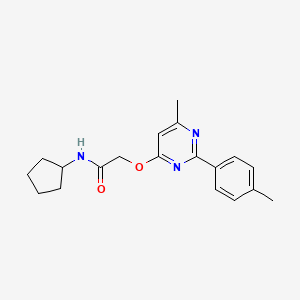
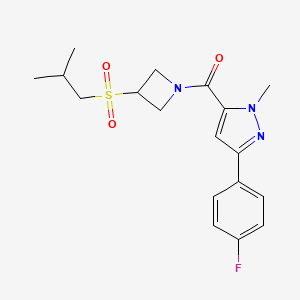
![1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B3006181.png)
